Cas no 858646-60-3 (3-methylisoquinoline-6-carboxylic acid)

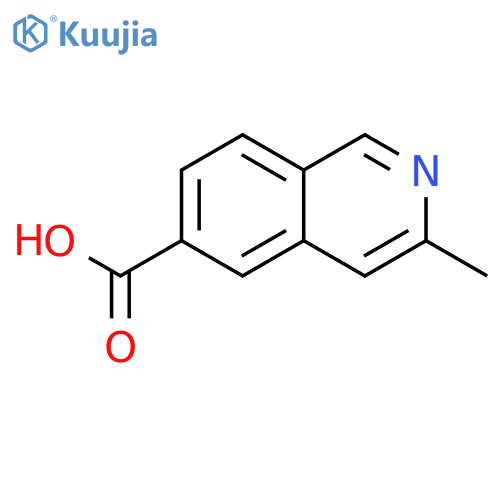

858646-60-3 structure

商品名:3-methylisoquinoline-6-carboxylic acid

CAS番号:858646-60-3

MF:C11H9NO2

メガワット:187.194662809372

MDL:MFCD20660676

CID:1842051

PubChem ID:67091692

3-methylisoquinoline-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Isoquinolinecarboxylic acid, 3-methyl-

- 3-Methyl-6-isoquinolinecarboxylic acid

- 3-methylisoquinoline-6-carboxylic acid

- 858646-60-3

- 3-methyl-6-isoquinoline carboxylic acid

- CS-0243694

- DA-02168

- Z3244907365

- EN300-2672008

- SCHEMBL1601229

-

- MDL: MFCD20660676

- インチ: InChI=1S/C11H9NO2/c1-7-4-10-5-8(11(13)14)2-3-9(10)6-12-7/h2-6H,1H3,(H,13,14)

- InChIKey: JFIANAOVVFQMDM-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C=CC(=C2)C(=O)O)C=N1

計算された属性

- せいみつぶんしりょう: 187.063328530g/mol

- どういたいしつりょう: 187.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

3-methylisoquinoline-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2672008-0.5g |

3-methylisoquinoline-6-carboxylic acid |

858646-60-3 | 95.0% | 0.5g |

$758.0 | 2025-03-20 | |

| Enamine | EN300-2672008-0.05g |

3-methylisoquinoline-6-carboxylic acid |

858646-60-3 | 95.0% | 0.05g |

$226.0 | 2025-03-20 | |

| Enamine | EN300-2672008-1g |

3-methylisoquinoline-6-carboxylic acid |

858646-60-3 | 95% | 1g |

$971.0 | 2023-09-11 | |

| Aaron | AR00G9Z2-10g |

3-methyl-6-Isoquinolinecarboxylic acid |

858646-60-3 | 95% | 10g |

$5767.00 | 2023-12-15 | |

| A2B Chem LLC | AH58322-50mg |

3-Methylisoquinoline-6-carboxylic acid |

858646-60-3 | 95% | 50mg |

$273.00 | 2024-04-19 | |

| 1PlusChem | 1P00G9QQ-100mg |

3-methyl-6-Isoquinolinecarboxylic acid |

858646-60-3 | 95% | 100mg |

$479.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314364-250mg |

3-Methylisoquinoline-6-carboxylic acid |

858646-60-3 | 98% | 250mg |

¥12981.00 | 2024-07-28 | |

| 1PlusChem | 1P00G9QQ-500mg |

3-methyl-6-Isoquinolinecarboxylic acid |

858646-60-3 | 95% | 500mg |

$999.00 | 2024-04-21 | |

| 1PlusChem | 1P00G9QQ-1g |

3-methyl-6-Isoquinolinecarboxylic acid |

858646-60-3 | 95% | 1g |

$1262.00 | 2024-04-21 | |

| 1PlusChem | 1P00G9QQ-5g |

3-methyl-6-Isoquinolinecarboxylic acid |

858646-60-3 | 95% | 5g |

$3543.00 | 2024-04-21 |

3-methylisoquinoline-6-carboxylic acid 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

858646-60-3 (3-methylisoquinoline-6-carboxylic acid) 関連製品

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量